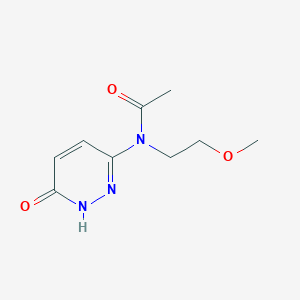
1-Methylguanosine 5'-(dihydrogen phosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylguanosine 5’-(dihydrogen phosphate) is a purine ribonucleoside monophosphate that features a guanine base methylated at the N1 position. This compound is a derivative of guanosine monophosphate, where the methyl group is attached to the nitrogen atom at position 1 of the guanine ring. It is an important molecule in the study of nucleic acids and their modifications, playing a crucial role in various biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylguanosine 5’-(dihydrogen phosphate) typically involves the methylation of guanosine 5’-monophosphate. The process can be carried out using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is usually performed in an aqueous solution with a base like sodium hydroxide to facilitate the methylation at the N1 position of the guanine base .
Industrial Production Methods: Industrial production of 1-Methylguanosine 5’-(dihydrogen phosphate) follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methylguanosine 5’-(dihydrogen phosphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the guanine base or the phosphate group.
Substitution: The methyl group at the N1 position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the process.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 1-methylguanine derivatives, while reduction can yield various reduced forms of the compound .
Aplicaciones Científicas De Investigación
1-Methylguanosine 5’-(dihydrogen phosphate) has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study nucleic acid chemistry and the effects of methylation on nucleosides.
Biology: The compound is important in the study of RNA modifications and their role in gene expression and regulation.
Medicine: Research on 1-Methylguanosine 5’-(dihydrogen phosphate) contributes to understanding diseases related to RNA modifications and developing potential therapeutic agents.
Industry: It is used in the synthesis of modified nucleotides for various biotechnological applications.
Mecanismo De Acción
The mechanism of action of 1-Methylguanosine 5’-(dihydrogen phosphate) involves its incorporation into RNA molecules, where it can affect the stability and function of the RNA. The methylation at the N1 position can influence the binding of proteins and other molecules to the RNA, thereby affecting processes such as translation and splicing. The compound interacts with specific molecular targets and pathways involved in RNA metabolism .
Comparación Con Compuestos Similares
Guanosine 5’-monophosphate: The parent compound without the methyl group at the N1 position.
7-Methylguanosine 5’-(dihydrogen phosphate): A similar compound with methylation at the N7 position.
2-Methylguanosine 5’-(dihydrogen phosphate): Another derivative with methylation at the N2 position.
Uniqueness: 1-Methylguanosine 5’-(dihydrogen phosphate) is unique due to its specific methylation at the N1 position, which imparts distinct chemical and biological properties. This modification can influence the compound’s interactions with enzymes and other molecules, making it a valuable tool in studying RNA modifications and their effects .
Propiedades
Número CAS |
20309-92-6 |
|---|---|
Fórmula molecular |
C11H16N5O8P |
Peso molecular |
377.25 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(2-amino-1-methyl-6-oxopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C11H16N5O8P/c1-15-9(19)5-8(14-11(15)12)16(3-13-5)10-7(18)6(17)4(24-10)2-23-25(20,21)22/h3-4,6-7,10,17-18H,2H2,1H3,(H2,12,14)(H2,20,21,22)/t4-,6-,7-,10-/m1/s1 |
Clave InChI |
RQNAZTAAOUHEIL-KQYNXXCUSA-N |
SMILES isomérico |
CN1C(=O)C2=C(N=C1N)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
SMILES canónico |
CN1C(=O)C2=C(N=C1N)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



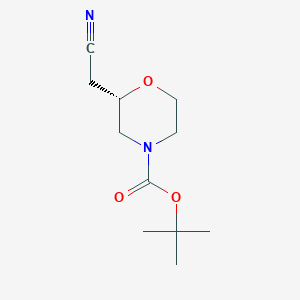
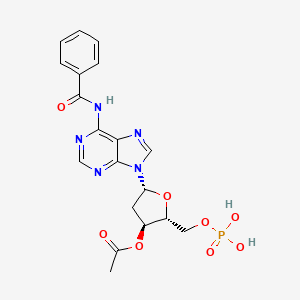

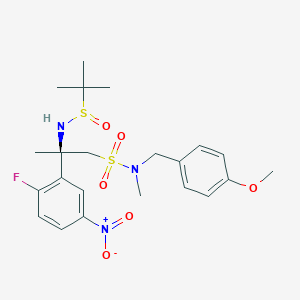
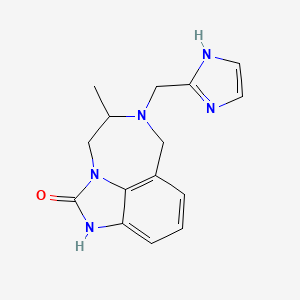
![1-(2,7-Diazaspiro[3.5]nonan-7-YL)ethanone dihydrochloride](/img/structure/B12933700.png)
![Glycine, N,N-bis[(1-methyl-1H-imidazol-2-yl)methyl]-](/img/structure/B12933703.png)
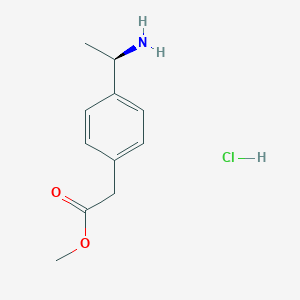
![1-[2-(4-Methoxyphenyl)-3,4,4-trimethylimidazolidin-1-yl]ethan-1-one](/img/structure/B12933724.png)
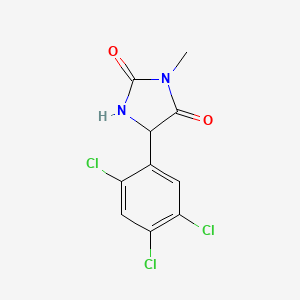

![Ethyl 6-formyl-1,4-dimethyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12933741.png)
